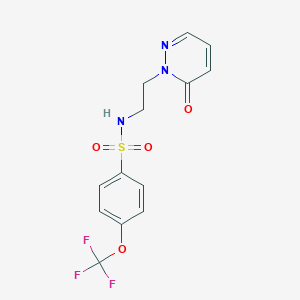
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is an organic compound characterized by its intricate molecular structure. The compound features a pyridazine ring, an ethyl linker, and a benzenesulfonamide group with a trifluoromethoxy substituent. This combination of functional groups endows the compound with unique properties, making it a subject of interest in various scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. A common route starts with the preparation of 6-oxopyridazine derivatives through the cyclization of hydrazine derivatives with diketones. The intermediate 6-oxopyridazine is then reacted with ethylene dibromide to introduce the ethyl linker. The final step involves the sulfonamidation of the intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Scaling up the production of this compound for industrial purposes requires optimization of reaction conditions and the use of efficient purification techniques. High-throughput synthesis methods, such as flow chemistry, can be employed to enhance yield and reduce production costs. Solvent selection, temperature control, and the use of catalysts are critical factors in ensuring the efficiency and reproducibility of the industrial synthesis.
化学反应分析
Types of Reactions: N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The oxidation of the pyridazine ring can lead to the formation of more oxidized derivatives.
Reduction: Reduction of the sulfonamide group can result in amine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Reducing agents: Such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction reactions.
Bases: Such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions employed. For example:
Oxidation: Products may include pyridazine N-oxides.
Reduction: Products may include aminobenzenesulfonamides.
Substitution: Products may include derivatives with different substituents on the benzene ring.
科学研究应用
N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has numerous applications across various fields:
Chemistry: Utilized in the synthesis of complex organic molecules and as an intermediate in drug development.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for therapeutic applications, particularly in the treatment of diseases where sulfonamide derivatives show efficacy.
Industry: Used in the production of materials with specific chemical properties, such as coatings and polymers.
作用机制
The mechanism by which N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria. The trifluoromethoxy group enhances the compound's lipophilicity, improving its ability to interact with lipid membranes and cellular targets. The pyridazine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound's binding to its targets.
相似化合物的比较
Compared to other sulfonamide derivatives, N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the combination of its functional groups. Similar compounds include:
Sulfamethoxazole: Another sulfonamide antibiotic with a simpler structure.
N-(2-pyridylmethyl)sulfonamides: Compounds with similar biological activities but different structural features.
Trifluoromethoxybenzenesulfonamides: A class of compounds with varying substituents on the benzene ring, influencing their chemical properties and applications.
属性
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O4S/c14-13(15,16)23-10-3-5-11(6-4-10)24(21,22)18-8-9-19-12(20)2-1-7-17-19/h1-7,18H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEZXBOINJPBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
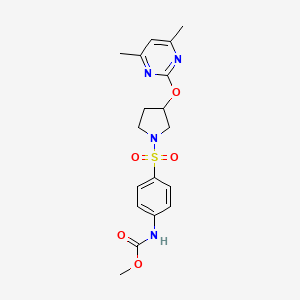
![N-(3-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2940919.png)
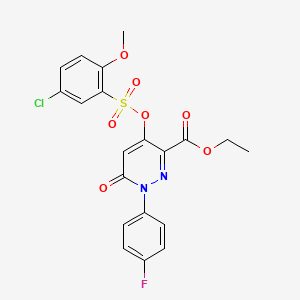
![N'-(2,5-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2940921.png)
![ethyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2940922.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2940923.png)
![3,4-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide](/img/structure/B2940925.png)
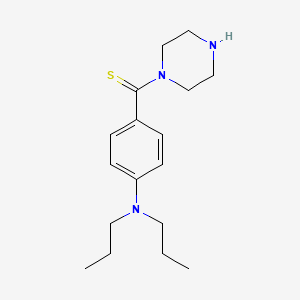
![5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B2940928.png)
![{1-[(6-Chloropyridin-3-yl)sulfonyl]-3-methylpiperidin-2-yl}methanol](/img/structure/B2940929.png)
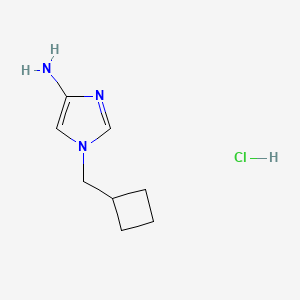
![(2E)-2-(4-chlorophenyl)-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2940933.png)
![[4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B2940935.png)
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2940936.png)
